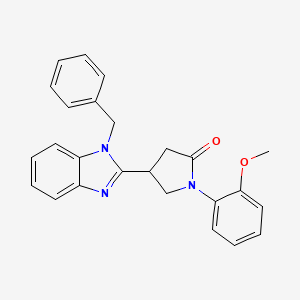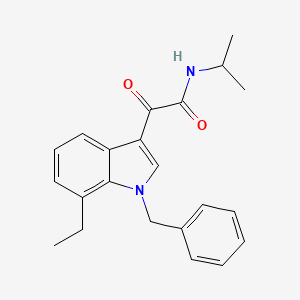![molecular formula C25H22N2O4S B11475841 N-[(1Z)-3-[(4-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-2,4-dimethylbenzenesulfonamide](/img/structure/B11475841.png)
N-[(1Z)-3-[(4-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthalene ring, and a sulfonamide group
Preparation Methods
The synthesis of N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent reactionsReaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under specific conditions to yield dihydronaphthalene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar compounds to N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE include:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl group but differs in its overall structure and reactivity.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with similar functional groups but distinct chemical properties.
Properties
Molecular Formula |
C25H22N2O4S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-16-8-13-24(17(2)14-16)32(29,30)27-22-15-23(25(28)21-7-5-4-6-20(21)22)26-18-9-11-19(31-3)12-10-18/h4-15,26H,1-3H3/b27-22- |
InChI Key |
SSYVZAYHYBHJKB-QYQHSDTDSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrazolo[1,5-a]pyridin-8-ol](/img/structure/B11475764.png)
![2-Furancarboxamide, N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-butenyl]-](/img/structure/B11475770.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475772.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(2-methoxybenzyl)amino]alaninate](/img/structure/B11475775.png)
![N-(4-fluorophenyl)-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B11475776.png)
![2-amino-7-[3-(benzyloxy)-4-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475780.png)
![Ethyl 3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]-2-(propanoylamino)propanoate](/img/structure/B11475781.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B11475792.png)
methanone](/img/structure/B11475801.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11475811.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11475815.png)
![Methyl 7-(2,4-dimethoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11475823.png)

